molecular formula C9H18O3 B6612827 3-(tert-butoxy)-2,2-dimethylpropanoic acid CAS No. 35889-98-6

3-(tert-butoxy)-2,2-dimethylpropanoic acid

Cat. No.: B6612827
CAS No.: 35889-98-6
M. Wt: 174.24 g/mol
InChI Key: UXJMDFRNKLZRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butoxy)-2,2-dimethylpropanoic acid: is an organic compound characterized by the presence of a tert-butoxy group attached to a dimethylpropanoic acid backbone. This compound is notable for its applications in organic synthesis, particularly as a protecting group for carboxylic acids and other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-2,2-dimethylpropanoic acid typically involves the esterification of 2,2-dimethylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,2-dimethylpropanoic acid+tert-butyl alcoholacid catalyst3-(tert-butoxy)-2,2-dimethylpropanoic acid+water\text{2,2-dimethylpropanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,2-dimethylpropanoic acid+tert-butyl alcoholacid catalyst​3-(tert-butoxy)-2,2-dimethylpropanoic acid+water

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-butoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-(tert-butoxy)-2,2-dimethylpropanoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropanoic acid primarily involves the stabilization of reactive intermediates during chemical reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various transformations. For example, in elimination reactions, the tert-butoxy group favors the formation of less substituted alkenes (Hofmann product) due to steric hindrance .

Comparison with Similar Compounds

Uniqueness: 3-(tert-butoxy)-2,2-dimethylpropanoic acid is unique due to its specific structure, which combines the steric effects of the tert-butoxy group with the reactivity of the carboxylic acid group. This combination makes it particularly useful as a protecting group and in the synthesis of complex molecules.

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)12-6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJMDFRNKLZRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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